Ethyl 4-(cyclopropylamino)butanoate
Overview
Description
Ethyl 4-(cyclopropylamino)butanoate is a chemical compound with the CAS Number: 813429-65-1 . It has a molecular weight of 171.24 . The IUPAC name for this compound is this compound . The compound is typically stored in a refrigerator and has a physical form of a light yellow to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
This compound is a light yellow to yellow liquid . It is stored at refrigerator temperatures .Scientific Research Applications
Novel Synthesis Approaches
Research in the field of synthetic chemistry has led to the development of various novel compounds and methodologies. One study highlighted the synthesis of ethyl 2-methyl-2,3-butadienoate, which acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, resulting in the production of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Xue-Feng Zhu et al., 2003). Another significant contribution is the efficient synthesis of N-Substituted 2,4-Azepandione ring systems, achieved by controlling reaction conditions to cyclize ethyl 4-(N-acetylarylamino) butanoate, which could serve as active intermediates for further heterocyclic syntheses (M. Waly et al., 2017).
Biofuel and Biocommodity Chemicals
In the realm of renewable energy, esters derived from vegetable oils and animal fats are gaining attention. A study on the combustion chemistry of methyl butanoate and ethyl propanoate (both C5H10O2) revealed insights into their oxidation behavior, highlighting the potential of ethyl and methyl esters as biofuels and biocommodity chemicals. Ethyl propanoate exhibited faster ignition than methyl butanoate, especially at lower temperatures, underscoring the significance of these compounds in developing renewable energy sources (W. Metcalfe et al., 2007).
Medicinal Chemistry and Drug Design
The synthesis and evaluation of compounds for medicinal purposes is a critical area of research. Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized and subjected to intramolecular cyclization, yielding a series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. These compounds were produced in quantitative yields, showcasing the versatility of ethyl 4-(cyclopropylamino)butanoate derivatives in synthesizing potentially bioactive molecules (A. Darehkordi et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with Ethyl 4-(cyclopropylamino)butanoate are H302 and H319 , which indicate that the compound is harmful if swallowed and causes serious eye irritation, respectively. The precautionary statements are P305, P351, and P338 , which advise to rinse cautiously with water for several minutes in case of contact with eyes, and to remove contact lenses if present and easy to do, and continue rinsing.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-(cyclopropylamino)butanoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research continues, these effects will be identified and characterized.
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNZSFZXVOKJFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630667 | |
Record name | Ethyl 4-(cyclopropylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813429-65-1 | |
Record name | Ethyl 4-(cyclopropylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.